What are the physicochemical properties of 12-(methylamino)dodecanoic acid?
What are the physicochemical properties of 12-(methylamino)dodecanoic acid?
An In-depth Technical Guide: A Comprehensive Technical Guide to the Physicochemical Properties of 12-(Methylamino)dodecanoic Acid
Abstract
12-(Methylamino)dodecanoic acid is a long-chain omega-amino fatty acid derivative characterized by a 12-carbon aliphatic backbone, a terminal carboxylic acid, and a secondary methylamino group at the opposing terminus. This unique bifunctional and amphiphilic structure imparts a distinct set of physicochemical properties that make it a compound of interest in peptide synthesis, materials science, and pharmaceutical development. This guide provides an in-depth analysis of its molecular structure, core physicochemical characteristics, analytical characterization methodologies, and essential handling protocols. Quantitative data is summarized for clarity, and detailed experimental workflows are provided to ensure reproducible analytical outcomes, grounded in established scientific principles.
Molecular and Structural Overview
Chemical Identity
12-(Methylamino)dodecanoic acid is systematically identified by the following descriptors:
Structural Characteristics
The molecule features a linear dodecanoic acid backbone, which provides a significant hydrophobic character.[8] This hydrophobicity is contrasted by two polar functional groups at opposite ends of the aliphatic chain: a carboxylic acid (-COOH) at the alpha (α) position and a secondary methylamino group (-NHCH₃) at the omega (ω) position.[8] This arrangement defines the compound as an amphiphile, capable of interacting with both polar and non-polar environments.[8]
The presence of both an acidic (carboxylic acid) and a basic (methylamino) group allows for the formation of a zwitterion under physiological pH conditions, a critical factor influencing its solubility and intermolecular interactions.
Caption: Structural components of 12-(methylamino)dodecanoic acid.
Classification and Analogues
12-(Methylamino)dodecanoic acid belongs to the ω-amino fatty acid family.[8] The key distinction from its close analogue, 12-aminododecanoic acid, is the N-methylation of the terminal amine. This substitution from a primary to a secondary amine alters the group's hydrogen bonding capacity, steric profile, and basicity, which in turn influences the compound's reactivity and physical properties. For instance, this structural modification makes it a suitable reagent for specific applications like solution-phase peptide synthesis.[2][3][5][7]
Core Physicochemical Properties
The utility of 12-(methylamino)dodecanoic acid in various applications is dictated by its fundamental physicochemical properties. These properties are summarized in the table below.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | [2][3][5][7] |
| Melting Point | 139-143 °C | [2][3][4][5][6][7][8] |
| Boiling Point | 349.1 ± 15.0 °C (Predicted) | [4][6] |
| Density | 0.930 ± 0.06 g/cm³ (Predicted) | [4][6] |
| Solubility | 50 mg/mL in methanol (clear solution) | [2][3][4][5][6][7] |
| pKa (Carboxyl) | 4.78 ± 0.10 (Predicted) | [6] |
| LogP | 1.6 (XLogP3) / 3.19 (ChemScene) |[1][9] |
Thermal Properties
The compound exhibits a high melting point range of 139-143 °C for a molecule of its size.[2][8] This is indicative of strong intermolecular forces within its crystalline lattice structure.[8] The primary contributor to this thermal stability is the extensive hydrogen bonding network enabled by the carboxylic acid and methylamino groups, likely in a zwitterionic state.[8]
Solubility and Partition Coefficient (LogP)
As an amphiphilic molecule, its solubility is highly dependent on the solvent. It is readily soluble in polar organic solvents like methanol.[2][3][4][5][6][7] Its solubility in aqueous solutions is pH-dependent, a direct consequence of the ionization states of its functional groups.
The octanol-water partition coefficient (LogP) provides a measure of lipophilicity. Computed values vary between 1.6 and 3.19, suggesting moderate lipophilicity.[1][9] This discrepancy highlights the reliance on the specific algorithm used for prediction. Empirically, the molecule is expected to partition effectively into lipidic environments while retaining significant aqueous interaction at interfaces.
Acidity, Basicity, and pH-Dependent Ionization
With both an acidic carboxyl group and a basic secondary amino group, 12-(methylamino)dodecanoic acid can exist in three primary ionization states depending on the pH of the medium.
-
Low pH (pH < ~4): Both groups are protonated, resulting in a net positive charge (cationic form).
-
Neutral pH (pH ~5-10): The carboxylic acid is deprotonated (-COO⁻) and the amino group is protonated (-NH₂⁺CH₃), resulting in a neutral zwitterion.
-
High pH (pH > ~11): The amino group is deprotonated, and the carboxyl group remains deprotonated, resulting in a net negative charge (anionic form).
Caption: pH-dependent ionization states of 12-(methylamino)dodecanoic acid.
Spectroscopic and Analytical Characterization
While specific spectral data in the literature is limited, a theoretical profile can be predicted based on the molecule's functional groups.[8] Modern analytical techniques provide comprehensive characterization of purity and structure.[8]
Predicted Spectroscopic Profile
-
¹H NMR: Expected signals include a broad singlet for the carboxylic acid proton (>10 ppm), signals for the N-methyl group and the adjacent methylene group, a complex multiplet for the aliphatic chain protons, and a signal for the N-H proton.
-
¹³C NMR: A downfield signal for the carbonyl carbon (~170-180 ppm), signals for the N-methyl and adjacent carbons, and a series of signals in the aliphatic region (~20-40 ppm).
-
Infrared (IR) Spectroscopy: Characteristic absorptions for O-H stretching (broad, ~2500-3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), N-H stretching (~3300 cm⁻¹), and C-H stretching (~2850-2950 cm⁻¹).
-
Mass Spectrometry: The nominal mass would be 229. The fragmentation pattern would likely involve cleavage alpha to the nitrogen and loss of the carboxylic acid group.
Recommended Analytical Methodology: GC-MS for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for assessing the purity of 12-(methylamino)dodecanoic acid and identifying any volatile or semi-volatile impurities.[8]
Expertise & Causality: Direct injection of the free acid is problematic. Its high boiling point and polar functional groups lead to poor chromatographic performance, including severe peak tailing and potential thermal degradation in the injection port. To overcome this, a derivatization step is essential. Converting the polar carboxylic acid to a non-polar, more volatile fatty acid methyl ester (FAME) is the standard, field-proven approach.[10] This ensures sharp, symmetrical peaks and reproducible quantification.
This protocol details the conversion to its methyl ester for robust analysis.
-
Sample Preparation:
-
Accurately weigh 1-2 mg of 12-(methylamino)dodecanoic acid into a 2 mL glass vial with a PTFE-lined cap.
-
Add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
-
Derivatization Reaction:
-
Securely cap the vial.
-
Heat the mixture at 60°C for 1 hour in a heating block or water bath. This facilitates the Fischer esterification reaction.
-
-
Extraction:
-
Allow the vial to cool to room temperature.
-
Add 500 µL of n-hexane and 500 µL of deionized water.
-
Vortex vigorously for 30 seconds to extract the FAME into the organic (hexane) layer.
-
Centrifuge briefly (~1 min at 2000 x g) to ensure complete phase separation.
-
-
Sample Analysis:
-
Carefully transfer the upper hexane layer to a new GC vial with an insert.
-
This sample is now ready for injection into the GC-MS system.
-
-
GC-MS Parameters (Typical):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
Caption: Workflow for the GC-MS analysis of 12-(methylamino)dodecanoic acid.
Stability, Handling, and Storage
Stability and Reactivity
The compound demonstrates moderate thermal stability.[8] Its reactivity is primarily dictated by its two functional groups.[8] The carboxylic acid can undergo esterification, amide bond formation, and reduction. The secondary amine is nucleophilic and can participate in reactions such as alkylation and acylation.
Storage and Handling
-
Storage: Store in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[4][6] It is classified as a combustible solid (Storage Class 11).[3]
-
Personal Protective Equipment (PPE): Due to its nature as a fine solid powder, appropriate PPE should be worn, including an N95 dust mask, safety glasses (eyeshields), and chemical-resistant gloves.[2][3]
-
Environmental Hazards: The compound is classified with a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water.[2][3][6] Care should be taken to prevent its release into the environment.
Conclusion
12-(Methylamino)dodecanoic acid presents a compelling profile for researchers in chemistry and drug development. Its defining features—amphiphilicity, zwitterionic potential, and bifunctionality—are direct results of its unique molecular structure. The high melting point and pH-dependent solubility are critical considerations for formulation, while its dual reactivity makes it a versatile building block. Proper analytical characterization, particularly using GC-MS with a validated derivatization protocol, is essential for ensuring the purity and integrity required for high-level research and development applications.
References
- Smolecule. (n.d.). Buy 12-(Methylamino)dodecanoic acid | 7408-81-3.
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- Sigma-Aldrich. (n.d.). 12-(Methylamino)dodecanoic acid ≥98.0% (NT).
- National Center for Biotechnology Information. (n.d.). 12-(Methylamino)dodecanoic acid. PubChem.
- Sigma-Aldrich. (n.d.). 12-(Methylamino)dodecanoic acid ≥98.0% (NT).
- ChemScene. (n.d.). 12-(Methylamino)dodecanoic acid.
- ChemicalBook. (n.d.). 12-(METHYLAMINO)DODECANOIC ACID CAS#: 7408-81-3.
- Sigma-Aldrich. (n.d.). 12-(Methylamino)dodecanoic acid ≥98.0% (NT).
- Chemdad. (n.d.). 12-(METHYLAMINO)DODECANOIC ACID.
- Sigma-Aldrich. (n.d.). 12-(Methylamino)dodecanoic acid ≥98.0% (NT).
- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 10-Methyldodecanoic Acid.
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## A Head-to-Head Comparison: Solid-Phase vs. Solution-Phase Synthesis for Peptides with 12-(Methylamino)dodecanoic Acid